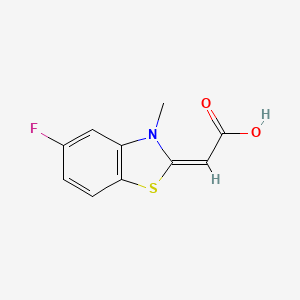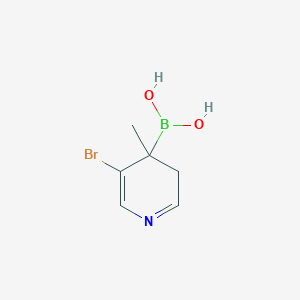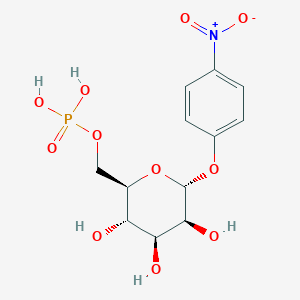
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid typically involves the condensation of 5-fluoro-3-methylbenzothiazole with acetic acid derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- 5-fluoro-3-methylbenzothiazole
- Acetic acid derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary, but generally, the process involves heating the reactants under reflux conditions for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield reduced derivatives.
- Substitution : The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide
- Reducing agents : Such as sodium borohydride or lithium aluminum hydride
- Substitution reagents : Such as halogens, alkylating agents, or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Benzothiazole : The parent compound with a similar core structure.
- 5-fluoro-1,3-benzothiazole : A closely related derivative with a fluorine substituent.
- 3-methylbenzothiazole : Another derivative with a methyl group.
Uniqueness: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H8FNO2S |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid |
InChI |
InChI=1S/C10H8FNO2S/c1-12-7-4-6(11)2-3-8(7)15-9(12)5-10(13)14/h2-5H,1H3,(H,13,14)/b9-5+ |
Clé InChI |
JZDFKSOAVAZJEO-WEVVVXLNSA-N |
SMILES isomérique |
CN\1C2=C(C=CC(=C2)F)S/C1=C/C(=O)O |
SMILES canonique |
CN1C2=C(C=CC(=C2)F)SC1=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)



![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)

